BenchChemオンラインストアへようこそ!

3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Targeted protein degradation PROTAC Neo-substrate selectivity

3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 2438243-28-6), also referred to as Desamino lenalidomide-4-F-7-Br, is a synthetic cereblon (CRBN) E3 ubiquitin ligase ligand belonging to the isoindolinone class of thalidomide-derived immunomodulatory imide drug (IMiD) analogs. This compound features a piperidine-2,6-dione glutarimide ring critical for CRBN engagement, a desamino isoindolinone core that eliminates the 4-amino group present in lenalidomide and pomalidomide, and dual halogen substitution—bromine at the 7-position and fluorine at the 4-position of the isoindolinone phenyl ring.

Molecular Formula C13H10BrFN2O3
Molecular Weight 341.13 g/mol
Cat. No. B8200276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
Molecular FormulaC13H10BrFN2O3
Molecular Weight341.13 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C=CC(=C3C2=O)Br)F
InChIInChI=1S/C13H10BrFN2O3/c14-7-1-2-8(15)6-5-17(13(20)11(6)7)9-3-4-10(18)16-12(9)19/h1-2,9H,3-5H2,(H,16,18,19)
InChIKeySJGFMNDUPKERCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione – CRBN E3 Ligase Ligand for PROTAC Development and Targeted Protein Degradation Research


3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS 2438243-28-6), also referred to as Desamino lenalidomide-4-F-7-Br, is a synthetic cereblon (CRBN) E3 ubiquitin ligase ligand belonging to the isoindolinone class of thalidomide-derived immunomodulatory imide drug (IMiD) analogs . This compound features a piperidine-2,6-dione glutarimide ring critical for CRBN engagement, a desamino isoindolinone core that eliminates the 4-amino group present in lenalidomide and pomalidomide, and dual halogen substitution—bromine at the 7-position and fluorine at the 4-position of the isoindolinone phenyl ring . It is supplied as a research-grade building block (typical purity ≥98%) for constructing proteolysis-targeting chimeras (PROTACs) and molecular glue degraders, with documented batch-specific QC including NMR, HPLC, and GC analysis .

Why 3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione Cannot Be Replaced by Lenalidomide, Pomalidomide, or Unsubstituted Desamino Analogs


Interchanging CRBN-recruiting ligands in PROTAC design is not neutral—each E3 ligase ligand confers a distinct degradation selectivity profile, ternary complex geometry, and physicochemical handle for linker attachment. Lenalidomide and pomalidomide retain the 4-amino group that drives degradation of Ikaros/Aiolos (IKZF1/3) neo-substrates and casein kinase 1α (CK1α), producing confounding pharmacology when the intended target is unrelated [1]. Conversely, the desamino modification in this compound abolishes the primary amine required for key neo-substrate engagement, reducing CRBN neo-substrate degradation promiscuity [2]. The 7-bromo substituent is not a passive bystander: it provides a heavy atom for X-ray crystallographic phasing and a cross-coupling handle (Suzuki, Sonogashira) that unsubstituted and amino-bearing analogs lack, enabling late-stage diversification without altering the CRBN-binding pharmacophore [3]. The regioisomeric variant Lenalidomide-4-Br-7-fluoro (CAS 2438239-34-8) reverses the halogen positions, potentially altering the exit vector trajectory for linker attachment and the resulting PROTAC ternary complex topology .

Quantitative Differentiation Evidence for 3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione Versus Closest Analogs


Desamino Modification Eliminates the IKZF1/3 Neo-Substrate Degradation Liability of Lenalidomide and Pomalidomide

Lenalidomide and pomalidomide function as molecular glues that recruit Ikaros (IKZF1) and Aiolos (IKZF3) to CRL4-CRBN for ubiquitination and degradation. Lenalidomide induces IKZF1 degradation with a reported DC50 of ~0.5 nM in MM.1S cells and pomalidomide at ~1 nM [1]. The 4-amino group on the isoindolinone ring is critical for this neo-substrate engagement; its removal (desamino modification) abolishes the hydrogen-bonding interaction with CRBN residue Glu377 that orients the glutarimide-bound ligand for neo-substrate recruitment [2]. 3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione, lacking the 4-amino group, is therefore expected to exhibit markedly reduced IKZF1/3 degradation compared to lenalidomide and pomalidomide, making it a cleaner CRBN recruiter for PROTAC applications where IKZF degradation constitutes an off-target effect [3].

Targeted protein degradation PROTAC Neo-substrate selectivity

7-Bromo Substituent Provides a Verified Synthetic Cross-Coupling Handle Absent in Lenalidomide, Pomalidomide, and Desamino Lenalidomide

The 7-bromo group on the isoindolinone ring is a reactive aryl bromide amenable to palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) [1]. This enables direct conjugation of linkers or payloads without requiring a separate functional handle installation step. Lenalidomide (CAS 191732-72-6) bears a 4-amino group unsuitable for such transformations without protection; pomalidomide (CAS 19171-19-8) lacks halogen substitution entirely; desamino lenalidomide (CAS 191732-76-0) retains only the unsubstituted isoindolinone core [2]. The regioisomer Lenalidomide-4-Br-7-fluoro (CAS 2438239-34-8) offers bromine at the 4-position rather than the 7-position, which alters the exit vector geometry—a difference documented in the isoindolinone SAR literature as impacting PROTAC linker trajectory and ternary complex formation efficiency [3].

PROTAC linker chemistry Suzuki coupling Late-stage functionalization

Documented Purity Specifications and Batch-Level QC Enable Reproducible PROTAC Synthesis Compared to Uncharacterized or Lower-Purity Analogs

This compound is available from multiple reputable suppliers with documented purity specifications: MedChemExpress reports 99.90% purity (Cat. HY-W460228) ; Bidepharm supplies at 98% standard purity with batch-specific QC reports including NMR, HPLC, and GC ; AKSci offers 98% minimum purity (Cat. 7234DK) . By contrast, the regioisomer Lenalidomide-4-Br-7-fluoro is typically supplied at 95-97% purity (AKSci Cat. 7231DK, Fisher Scientific/MedChemExpress) , and many custom-synthesized desamino lenalidomide analogs lack published purity standards. The 99.90% purity specification is critical for PROTAC synthesis where trace impurities in the E3 ligand can propagate through multi-step conjugation and confound cellular activity readouts [1].

Quality control Batch reproducibility PROTAC synthesis

Halogenation Pattern (4-F, 7-Br) Alters Physicochemical Properties and Metabolic Stability Relative to Parent Lenalidomide

The 4-fluoro substitution increases metabolic stability by blocking cytochrome P450-mediated oxidative metabolism at the para position of the isoindolinone ring, a known metabolic soft spot in lenalidomide [1]. The 7-bromo group increases molecular weight (341.13 vs lenalidomide 259.26 g/mol) and lipophilicity (predicted LogP increase of approximately 0.8–1.2 units based on halogen contributions), which may improve membrane permeability for the unconjugated ligand [2]. Experimental density is predicted at 1.743±0.06 g/cm³ with a boiling point of 592.8±50.0 °C . These properties contrast with lenalidomide (MW 259.26, no halogenation) and pomalidomide (MW 273.24, no halogenation) and match the general trend that halogenated IMiD analogs exhibit enhanced cellular permeability in PROTAC context [3].

Physicochemical properties Metabolic stability Lipophilicity

Bromine Heavy Atom Enables Direct Experimental Phasing for CRBN-Ligand Co-Crystal Structures

The 7-bromine atom (atomic number 35) provides significant anomalous scattering signal for single-wavelength anomalous diffraction (SAD) phasing in X-ray crystallography, enabling direct experimental determination of CRBN-ligand co-crystal structures without selenomethionine labeling or molecular replacement [1]. The anomalous scattering factor (f') for bromine at Cu Kα wavelength (1.54 Å) is approximately −0.68 electrons, with f" ≈ 1.28 electrons, providing sufficient phasing power for structures up to ~2.5 Å resolution [2]. Lenalidomide and pomalidomide lack heavy atoms entirely; desamino lenalidomide is also devoid of halogens [3]. The 4-fluoro substituent does not contribute usable anomalous signal (fluorine f" < 0.1 at Cu Kα), making the 7-bromo uniquely valuable for structural biology applications [4].

X-ray crystallography Structural biology CRBN-ligand complex

Optimal Research and Industrial Application Scenarios for 3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione


PROTAC Library Synthesis Requiring a Single-Step Conjugation Handle for Parallel Chemistry

The 7-bromo substituent enables direct Suzuki-Miyaura coupling with boronic acid/ester-functionalized linkers or target-protein ligands without protecting-group manipulation. This is supported by the established reactivity of aryl bromides on isoindolinone scaffolds under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis, as demonstrated in the thalidomide analog literature [1]. Researchers constructing PROTAC libraries with diverse linker lengths or exit vectors can use this compound as a common CRBN-recruiting precursor, significantly reducing synthetic step count compared to amino-bearing ligands that require orthogonal protection of the 4-NH₂ group.

Structural Biology of CRBN-PROTAC-Target Ternary Complexes Requiring Experimental Phasing

For cryo-EM and X-ray crystallography studies of ternary complexes (DDB1-CRBN–PROTAC–target protein), the 7-bromine provides a distinctive anomalous scattering signal that enables unambiguous ligand placement and SAD phasing [2]. This is particularly valuable for novel PROTAC chemotypes where molecular replacement models may be unreliable. The anomalous signal from bromine (f" ≈ 1.28 e⁻ at Cu Kα) is sufficient for phasing at resolutions routinely achieved for CRBN complexes (2.0–3.0 Å) [3].

Development of Neo-Substrate-Selective CRBN Modulators Requiring Minimal Off-Target IKZF1/3 Degradation

The desamino modification eliminates the molecular glue activity toward IKZF1 and IKZF3 that confounds lenalidomide-based PROTACs. This compound serves as a starting scaffold for designing CRBN modulators that recruit alternative neo-substrates (e.g., CK1α, GSPT1, or engineered zinc-finger domains) without simultaneous Ikaros/Aiolos degradation [4]. The 4-fluoro and 7-bromo substituents can be further optimized to tune neo-substrate selectivity, building on the SAR framework established for isoindolinone-based cereblon ligands where halogen substitution patterns significantly impact degradation selectivity profiles [5].

Metabolic Stability Optimization of PROTAC Conjugates for In Vivo Pharmacology Studies

The 4-fluoro substituent blocks a primary site of CYP-mediated oxidative metabolism that limits lenalidomide's half-life in rodents (t₁/₂ ≈ 1.5–3 h in mice) [6]. When incorporated into PROTAC conjugates, the fluorinated CRBN ligand may extend the pharmacokinetic window for target degradation in vivo, enabling once-daily or twice-daily dosing regimens in mouse xenograft efficacy studies. This property is particularly relevant for PROTACs targeting proteins with slow resynthesis rates (e.g., BTK, BRD4), where sustained E3 ligase engagement is required for durable target suppression.

Quote Request

Request a Quote for 3-(7-Bromo-4-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.